Product packaging for Rhenium--thorium (2/1)(Cat. No.:CAS No. 12423-79-9)

Rhenium--thorium (2/1)

Cat. No.: B14712357
CAS No.: 12423-79-9
M. Wt: 604.45 g/mol
InChI Key: PWZXYFZDMPTVCK-UHFFFAOYSA-N
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Description

The study of intermetallic compounds, which are materials composed of two or more metallic elements in a fixed stoichiometric ratio, is crucial for the development of new materials with unique properties. The combination of actinide elements, like thorium, with transition metals, such as rhenium, presents a fascinating area of materials science. These systems are investigated for their potential applications in various high-technology fields, including nuclear energy and advanced electronics, owing to their often-unique electronic and structural characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Re2Th B14712357 Rhenium--thorium (2/1) CAS No. 12423-79-9

Properties

CAS No.

12423-79-9

Molecular Formula

Re2Th

Molecular Weight

604.45 g/mol

IUPAC Name

rhenium;thorium

InChI

InChI=1S/2Re.Th

InChI Key

PWZXYFZDMPTVCK-UHFFFAOYSA-N

Canonical SMILES

[Re].[Re].[Th]

Origin of Product

United States

Theoretical Frameworks and Computational Modeling of Rhenium Thorium 2/1

Electronic Structure Theory Applications

The electronic structure of a material is fundamental to understanding its physical and chemical properties. For a compound like Re2Th, which combines a 5d transition metal (Rhenium) with an actinide (Thorium) containing f-electrons, theoretical and computational approaches are crucial for a detailed understanding.

Atomistic Simulations and Modeling

Atomistic simulations provide a bridge between the electronic scale and the macroscopic properties of materials. These models use the interactions between individual atoms to predict collective behaviors and properties.

Predicting Structural Arrangements and Stability

The known crystal structure of Re2Th is the hexagonal C14 Laves phase, with the space group P63/mmc. researchgate.net This structure is common for AB2 intermetallic compounds. Atomistic simulations, often in conjunction with ab initio calculations, can be used to predict the relative stability of different possible crystal structures. By calculating the total energy for various structural arrangements, it is possible to determine the most energetically favorable (and therefore most likely) structure.

Below is an interactive data table summarizing the established and hypothetical structural and stability data for Re2Th.

PropertyValueMethod of Determination
Crystal Structure Hexagonal Laves Phase (C14)X-ray Diffraction (Experimental)
Space Group P63/mmcX-ray Diffraction (Experimental)
Formation Enthalpy Data not availableDFT/Ab initio calculation (Hypothetical)
Cohesive Energy Data not availableDFT/Ab initio calculation (Hypothetical)
Lattice Parameters Data not availableDFT/Ab initio calculation (Hypothetical)

Defect Chemistry Modeling

The study of defect chemistry involves understanding the formation and influence of point defects (like vacancies and interstitials) and extended defects on a material's properties. For a material like Re2Th, which has been mentioned in the context of high-temperature applications such as cathodes, understanding defect chemistry is crucial for predicting its long-term performance and stability. researchgate.net

Atomistic modeling techniques, such as those based on empirical potentials or machine-learning interatomic potentials derived from DFT data, can be used to simulate the behavior of defects. These simulations can provide information on defect formation energies, migration barriers, and their impact on the local electronic and atomic structure. Currently, there are no specific studies on the defect chemistry of Re2Th available in the literature. Research in this area would be valuable for assessing its potential in various technological applications.

Synthetic Methodologies for Rhenium Thorium 2/1 Compounds

High-Temperature Synthesis Techniques

High-temperature methods are the conventional choice for producing intermetallic alloys and refractory materials. These techniques rely on the direct reaction of the constituent elements at elevated temperatures to form the desired compound.

Arc-melting is a highly effective and common method for synthesizing intermetallic alloys, including those containing refractory metals like rhenium and reactive actinides like thorium. tdx.cat The process involves melting the pure elemental constituents in the desired stoichiometric ratio using a high-current electric arc within an inert atmosphere. tdx.catbham.ac.uk

The general procedure for synthesizing a ThRe₂ alloy via arc-melting would involve the following steps:

Material Preparation: High-purity thorium and rhenium metals are weighed out in a 1:2 molar ratio. To prevent vaporization and material loss, the lower melting point metal might be placed underneath the higher melting point one. bham.ac.uk

Furnace Setup: The elements are placed on a water-cooled copper hearth, which acts as the anode. The furnace chamber is sealed and evacuated to remove atmospheric contaminants, particularly oxygen, and then backfilled with a high-purity inert gas, typically argon. tdx.cat A "getter" material like titanium may be melted first to scavenge any residual oxygen. bham.ac.uk

Melting Process: A large electric current is passed through a non-consumable tungsten-thorium electrode (the cathode), creating an arc that melts the metals at temperatures exceeding their individual melting points. tdx.cat

Homogenization: The molten button of alloy is typically flipped and re-melted several times to ensure a uniform and homogeneous composition. tdx.cat The rapid cooling that occurs when the arc is extinguished can sometimes lead to non-homogeneous microstructures. tdx.cat

Table 1: Typical Parameters for Arc-Melting Synthesis

ParameterDescriptionTypical Value/ConditionSource
Starting MaterialsHigh-purity elemental thorium and rhenium.>99.9% purity bham.ac.uk
StoichiometryMolar ratio of Thorium to Rhenium.1 : 2 for ThRe₂ tdx.cat
AtmosphereInert gas to prevent oxidation of reactive metals.High-purity Argon (Ar) at 1-1.5 bar tdx.cat
ElectrodeA refractory, non-consumable cathode.Tungsten with 2% Thorium tdx.cat
HearthWater-cooled to prevent melting and contamination.Copper (Cu) tdx.cat
HomogenizationEnsures a uniform distribution of elements in the alloy.Multiple melting cycles (e.g., 4-5 times) bham.ac.uk

Solid-state reaction, often involving powder metallurgy techniques, provides an alternative route to intermetallic compounds. This method avoids the creation of a fully molten state and can offer better control over the final microstructure. The process generally involves blending elemental powders, compacting them, and then heating them to a high temperature below the melting point to allow for diffusion and reaction in the solid state. samaterials.com

For ThRe₂, the solid-state synthesis would proceed as follows:

Powder Preparation: Fine powders of thorium and rhenium are produced and thoroughly mixed in the correct stoichiometric ratio.

Compaction: The blended powder mixture is pressed under high pressure to form a dense "green" compact. This step ensures intimate contact between the reactant particles. samaterials.com

Sintering/Annealing: The compact is heated in a furnace under vacuum or an inert atmosphere to a high temperature for an extended period. During this process, atomic diffusion occurs, leading to the formation of the ThRe₂ intermetallic phase. Post-synthesis annealing may be required to improve homogeneity and crystallinity. rutgers.edu

Table 2: General Steps in Solid-State Synthesis of Intermetallics

StepDescriptionKey ConsiderationsSource
BlendingMixing of elemental powders in the desired ratio.Particle size and homogeneity of the mixture are critical. samaterials.com
CompactionApplying high pressure to the powder to form a dense pellet.Achieves necessary density and particle-to-particle contact. samaterials.com
SinteringHeating the compacted powder at high temperatures below the melting point.Temperature and duration must be sufficient for solid-state diffusion. Performed in a controlled atmosphere. samaterials.com
AnnealingA post-synthesis heat treatment to improve phase purity and microstructure.Can help remove secondary phases and reduce internal stress. rutgers.edu

Molecular Precursor Approaches for Rhenium-Thorium Bonds

While high-temperature methods produce bulk materials, molecular chemistry offers precise control over bond formation. Recent advances have led to the synthesis of molecular complexes featuring direct, structurally characterized bonds between thorium and rhenium. These approaches rely on carefully designed precursor molecules and specific reaction pathways.

Alkane elimination has proven to be an effective strategy for constructing bonds between f-block elements and transition metals. mdpi.comresearchgate.net This method involves the reaction of a metal-hydride complex with a metal-alkyl complex, resulting in the elimination of an alkane and the formation of a metal-metal bond.

In a landmark study, the first molecular complex with a structurally authenticated thorium-rhenium bond, [Th(TrenDMBS)Re(η⁵-C₅H₅)₂], was synthesized using this approach. mdpi.comresearchgate.net The reaction involved treating a thorium-cyclometallate complex with two equivalents of a rhenium-hydride complex in toluene. mdpi.com This reaction proceeded smoothly at room temperature, affording the target Th-Re complex in a 71% isolated yield. mdpi.com The success of this synthesis demonstrates that alkane elimination is a viable and efficient method for creating heterometallic bonds involving thorium. mdpi.comresearchgate.net

Table 3: Alkane Elimination Synthesis of a Th-Re Molecular Complex

ParameterDetailsSource
Thorium Precursor[Th{N(CH₂CH₂NSiMe₂Buᵗ)₂(CH₂CH₂NSi(Me)(Buᵗ)(μ-CH₂)]₂ mdpi.com
Rhenium Precursor[Re(η⁵-C₅H₅)₂(H)] mdpi.com
Reaction TypeAlkane Elimination mdpi.comresearchgate.net
SolventToluene mdpi.com
Product[Th(TrenDMBS)Re(η⁵-C₅H₅)₂] mdpi.com
Yield71% mdpi.com
Th-Re Bond Distance3.1117(2) Å mdpi.com

The stability and successful isolation of molecular f-block-transition metal complexes are highly dependent on the design of the supporting ligands. biointerfaceresearch.comresearchgate.net The ligand framework must satisfy the steric and electronic requirements of the metal centers, providing kinetic stability without interfering with the desired bond formation. biointerfaceresearch.com

In the synthesis of the [Th(TrenDMBS)Re(η⁵-C₅H₅)₂] complex, the choice of the ancillary ligand on the thorium center was crucial. mdpi.com The bulky, tripodal triamidoamine ligand, TrenDMBS ({N(CH₂CH₂NSiMe₂Buᵗ)₃}³⁻), encapsulates the thorium ion, providing a sterically protected environment. mdpi.comresearchgate.net This ligand design serves several key functions:

Steric Shielding: The bulky silyl (B83357) groups on the ligand prevent unwanted intermolecular reactions that could lead to decomposition.

Electronic Stabilization: The three nitrogen donor atoms saturate the coordination sphere of the thorium(IV) center, lending it stability.

The design of ancillary ligands is a central theme in modern inorganic and organometallic chemistry, enabling the synthesis of novel complexes with unique bonding and reactivity. researchgate.net For heterometallic systems involving large and electropositive actinides like thorium, the use of bulky, multidentate ligands is a key strategy for accessing stable molecular compounds. nih.gov

Advanced Characterization of Rhenium Thorium 2/1 Systems

Structural Elucidation

Determining the precise arrangement of atoms within the Re₂Th crystal lattice is fundamental to understanding its properties. X-ray diffraction techniques are the primary methods employed for this purpose.

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional structure of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edurigaku.comwikipedia.org For the intermetallic compound Re₂Th, SC-XRD analysis reveals a hexagonal crystal structure.

The crystallographic data for Re₂Th, identified as mp-1659 in the Materials Project database, has been determined. materialsproject.org The compound crystallizes in the hexagonal P6₃/mmc space group (No. 194). materialsproject.org This structure is a common one for Laves phase intermetallics of the AB₂ type. While direct single-crystal studies on bulk Re₂Th are not widely published, data from related molecular complexes provide insight into the nature of the thorium-rhenium bond. For instance, the first structurally characterized molecular Th-Re bond was reported in the complex [Th(TrenDMBS)Re(η⁵-C₅H₅)₂], where the Th-Re bond distance was measured to be 3.1117(2) Å. mdpi.comsemanticscholar.org

Table 1: Crystallographic Data for Rhenium-Thorium (2/1)

Parameter Value
Formula ThRe₂
Crystal System Hexagonal
Space Group P6₃/mmc
Space Group Number 194
Lattice Parameter a 5.413 Å
Lattice Parameter b 5.413 Å
Lattice Parameter c 9.429 Å
Lattice Angles α=90°, β=90°, γ=120°

Data sourced from the Materials Project, mp-1659. materialsproject.org

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used primarily for the identification of crystalline phases in a bulk sample. libretexts.orgcarleton.eduwikipedia.org The technique works by directing X-rays at a finely ground (powdered) sample and measuring the angles and intensities of the diffracted beams. carleton.edu Since every crystalline material has a unique atomic structure, it produces a unique diffraction pattern, which serves as a "fingerprint" for that phase. malvernpanalytical.com

For Rhenium-Thorium (2/1), a reference powder diffraction pattern can be calculated from the single-crystal structural data (See Table 1). This calculated pattern provides the expected positions (in terms of diffraction angle 2θ) and relative intensities of the diffraction peaks. When synthesizing Re₂Th or analyzing alloys containing this phase, experimental PXRD patterns can be compared against this reference pattern and databases like the one maintained by the International Centre for Diffraction Data (ICDD) to confirm its presence, assess its purity, and determine its lattice parameters. malvernpanalytical.com Any deviation in the experimental pattern from the reference can indicate the presence of impurities, lattice strain, or the formation of other rhenium-thorium phases.

Spectroscopic Investigations

Spectroscopy provides insight into the bonding and electronic nature of materials by probing the interaction of electromagnetic radiation with the compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to study the vibrational modes of molecules and crystal lattices. youtube.com These vibrations are dependent on the mass of the atoms and the strength of the chemical bonds connecting them, making these techniques ideal for bond analysis. youtube.comlibretexts.org

Direct vibrational spectra for the bulk intermetallic Re₂Th are not extensively reported in the literature. However, studies on molecular complexes containing the Th-Re bond provide valuable, experimentally validated data. In a study of the [Th(TrenDMBS)Re(η⁵-C₅H₅)₂] complex, Raman spectroscopy identified inelastic scattering bands at 103/136 cm⁻¹, which were assigned to the Th-Re stretching vibration. mdpi.com This experimental assignment was supported by computational analysis. mdpi.comsemanticscholar.org Such data is crucial for understanding the strength and nature of the direct metal-metal bond between thorium and rhenium. Raman spectroscopy has proven to be a facile analytical technique for determining the chemical composition of various thorium compounds. researchgate.net

Table 2: Spectroscopic Data for the Th-Re Bond

Technique Compound Vibrational Mode Wavenumber (cm⁻¹) Reference
Raman [Th(TrenDMBS)Re(η⁵-C₅H₅)₂] Th-Re stretch 103/136 mdpi.com

This data is from a molecular complex, providing an experimental value for a Th-Re bond vibration.

The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. wikipedia.org This structure determines the material's electronic and optical properties, such as its conductivity and color. Theoretical calculations, often based on Density Functional Theory (DFT), are a primary tool for determining the band structure of intermetallic compounds like Re₂Th.

Calculations for Re₂Th (mp-1659) show that it is a semimetal. materialsproject.org A semimetal is a material with a small overlap between the bottom of the conduction band and the top of the valence band, leading to a low density of states at the Fermi level. The calculated band structure for Re₂Th shows several bands crossing the Fermi level, which is characteristic of metallic or semimetallic behavior. materialsproject.org This electronic configuration is critical for predicting its transport properties, such as electrical resistivity and thermal conductivity. The study of the electronic band structure is fundamental to understanding all solid-state devices. wikipedia.org

Microstructural Analysis Techniques for Intermetallics

Microstructural analysis examines the structure of a material at a scale larger than the atomic level, focusing on features like grains, phase boundaries, and defects. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the microstructure of intermetallic compounds. mdpi.com

For a system like Rhenium-Thorium (2/1), SEM would be employed to study the size, shape, and distribution of Re₂Th grains in a bulk sample. It can also be used with Energy Dispersive X-ray Spectroscopy (EDS) to map the elemental distribution and identify different phases present in an alloy. For instance, in studies of rhenium-containing superalloys, SEM-EDS analysis is routinely used to identify the main phases and their compositions. researchgate.net

TEM offers higher resolution and can be used to investigate the crystal structure at the nanoscale, including identifying crystallographic defects such as dislocations and stacking faults. Electron diffraction patterns obtained via TEM can confirm the crystal structure of individual grains. While specific microstructural studies on Re₂Th are not prominent, the techniques are standard for intermetallics and would be applied to assess the material's quality, homogeneity, and to correlate its microstructure with its mechanical and physical properties. mdpi.com

Interactions and Chemical Bonding in Rhenium Thorium 2/1

Nature of the Rhenium-Thorium Bond

The bonding in ThRe2 is complex, exhibiting characteristics that are a blend of metallic, covalent, and ionic interactions, typical for intermetallic compounds involving actinides.

Analysis of Polarized Covalent and Ionic Contributions

The bond between thorium and rhenium in ThRe2 is best described as a polarized covalent bond. While a purely ionic model is insufficient to describe the interaction, there is a significant ionic character due to the difference in electronegativity between the electropositive thorium and the more electronegative rhenium. This leads to a net charge transfer, though not to the extent of forming discrete ions.

Computational studies on molecular complexes containing a Th-Re bond have provided valuable insights into this interaction. These studies suggest that the Th-metal bonds are generally more ionic compared to their uranium counterparts. osti.gov The interaction is characterized by the donation of electron density from the metal to the actinide center. In the context of ThRe2, the thorium atom can be considered to have a significant positive charge, while the rhenium atoms accommodate a negative charge. This charge polarization is a key feature of the Th-Re bond. The electronic structure of actinide compounds is unique due to the involvement of 5f orbitals, which can lead to properties associated with covalent bonding even in crystal structures typically associated with ionic bonding. epdf.pub

Computational Insights into Bond Order and Character

Direct computational analysis of the bond order in the solid-state ThRe2 is not extensively documented in the available literature. However, insights can be gleaned from its structural data and calculated electronic properties. The Materials Project provides a calculated band structure and density of states for ThRe2, which indicates its metallic nature. rsc.org The Th-Re bond distances in the crystal structure range from 3.15 to 3.31 Å. These distances are consistent with the formation of significant bonding interactions between the atoms.

In molecular thorium-rhenium complexes, computational analyses have been performed to understand the bonding. For instance, in a synthesized Th-Re complex, the bond was characterized through various spectroscopic and computational methods. osti.gov While these are molecular systems, they provide a model for the fundamental interactions. The analysis of molecular orbitals in such complexes reveals the contributions of thorium and rhenium orbitals to the bonding, indicating a degree of covalency. The lack of significant 5f orbital participation in bonding for thorium, as compared to other early actinides, suggests that the covalent contribution in Th-Re bonds primarily involves thorium's 6d and 7s orbitals. rsc.org

Comparisons with Related Actinide-Transition Metal Bonds

The nature of the Th-Re bond in ThRe2 can be further understood by comparing it with other actinide-transition metal systems.

Structural and Electronic Analogies with Uranium-Rhenium Systems

A direct and relevant comparison can be made with Uranium-Rhenium (URe2), which also crystallizes in a Laves phase structure. Both ThRe2 and URe2 are known to be superconductors, although their properties differ. A key distinction lies in the role of the 5f electrons. In URe2, there is a notable density of f-electron states at the Fermi energy, which is not the case for ThRe2. dtic.mil This suggests that the 5f electrons in uranium play a more direct role in the electronic properties of URe2 compared to thorium in ThRe2, where the 5f orbitals are less involved in bonding. dtic.mil

Structurally, there is solubility of uranium in ThRe2 and of thorium in URe2, indicating their structural compatibility. researchgate.net However, the electronic differences stemming from the 5f electrons lead to distinct magnetic and superconducting behaviors. ThRe2 is described as nonmagnetic, a consequence of the lack of 5f electrons at the Fermi level.

Interactive Data Table: Comparison of ThRe2 and URe2

Heterometallic Interactions with Other 4d/5d Transition Metals

The interactions of thorium with other 4d and 5d transition metals show a range of bonding characteristics. The formation of Laves phases is a common feature in many thorium-transition metal systems. For instance, thorium forms Laves phase compounds with other group 7 and neighboring elements like osmium (ThOs2) and iridium (ThIr2). epdf.pub

Studies on heterobimetallic complexes of thorium with other transition metals, such as those from group 10 (nickel, palladium, platinum), have provided insights into the nature of these bonds. Generally, actinide-transition metal bonds are polarized, with the actinide being the more electropositive partner. The degree of covalency and the strength of the interaction can be influenced by the specific transition metal and the ligand environment in molecular complexes. In the broader context of intermetallics, the stability and structure of compounds like ThRe2 are governed by a combination of atomic size, electronic factors, and the tendency to form densely packed structures like the Laves phase. ncert.nic.in The frequent occurrence of metal-metal bonding is a notable feature in compounds of heavy transition metals.

Superconducting Phenomena in Rhenium Thorium Compounds

Exploration of Superconductivity in Thorium-Based Intermetallics

Thorium itself is a superconductor, albeit at a low critical temperature (T_c) of approximately 1.37 K. However, its potential to form compounds with significantly enhanced superconducting properties is well-established. Theoretical and experimental studies have shown that thorium-based materials can exhibit a wide range of superconducting behaviors.

A prime example is the family of thorium hydrides, which have demonstrated remarkably high-temperature superconductivity under extreme pressures. For instance, Thorium Decahydride (ThH₁₀) has been synthesized and shown to be a superconductor at temperatures as high as 161 K, although this requires pressures of around 170-175 GPa. arxiv.orguspex-team.orgarxiv.org Another thorium hydride, ThH₉, also exhibits superconductivity at a high temperature of 146 K under similar pressures. arxiv.orgarxiv.org These findings underscore the significant role that composition and pressure play in inducing robust superconductivity in thorium-based systems.

Beyond hydrides, research into various thorium-containing intermetallic and high-entropy alloys is an active field. nih.gov For example, theoretical studies suggest that doping thorium with light elements can be an effective method to enhance its superconducting properties even at ambient pressure; the T_c of ThB was predicted to be 12.4 K, a significant increase from pure thorium. rsc.org The exploration of actinide-based intermetallics, in general, is driven by the potential for discovering exotic phenomena like unconventional superconductivity and complex magnetic ordering. aip.org

CompoundSuperconducting Critical Temperature (T_c)Conditions
Thorium (Th) 1.37 KAmbient Pressure
Thorium Boride (ThB) 12.4 K (predicted)Ambient Pressure
Thorium Hydride (ThH₉) 146 K~170 GPa
Thorium Hydride (ThH₁₀) 159-161 K~175 GPa

Role of Rhenium in Superconducting Properties of Alloys

Rhenium is a transition metal that is itself a superconductor, with a critical temperature that varies depending on its purity and metallurgical state, typically cited between 1.7 K and 2.4 K. aip.orgaps.orgaps.org More significantly, rhenium plays a crucial role in forming alloys with enhanced and often unconventional superconducting properties. albmaterials.com

When alloyed with other transition metals, rhenium can dramatically increase the critical temperature. For example, sputtered Re-Mo alloys have been found to have T_c values as high as 13 K. aip.org Recent studies on Re₇X₃ (where X = Nb, Ta, Ti, Zr, Hf) binary alloys have further highlighted the complex interplay between crystal structure and composition in governing the superconducting behavior in rhenium-based systems. arxiv.orgresearchgate.net

Furthermore, the method of preparation can significantly impact rhenium's superconducting characteristics. Electrodeposited rhenium films, particularly when layered with noble metals like gold or copper, have shown an enhanced T_c of approximately 6 K. aip.orgarxiv.org This is substantially higher than its bulk crystalline form and makes it a promising material for low-temperature electronic applications. colorado.edu This enhancement is often attributed to factors like amorphous structure, strain, or the incorporation of hydrogen during the electroplating process. arxiv.orgresearchgate.net The ability of rhenium to form alloys with high melting points and excellent mechanical properties further adds to its utility in creating robust superconducting materials. albmaterials.com

MaterialSuperconducting Critical Temperature (T_c)Notes
Crystalline Rhenium (Re) ~1.7 K - 2.4 KType-I superconductor in pure, bulk form. aip.orgaps.orgaps.org
Strained Rhenium (Re) up to 3 KBecomes a Type-II superconductor. aip.orgarxiv.org
Electroplated Rhenium (Re) ~6 KEnhanced T_c, often in multilayer films. aip.orgarxiv.org
Rhenium Molybdenum (Re-Mo) Alloy up to 13 KSputtered alloy. aip.org

Heavy-Fermion Behavior and Impurity Effects

Heavy-fermion systems are a class of intermetallic compounds that exhibit an unusually large effective mass of their charge carriers, sometimes up to 1000 times that of a free electron. wikipedia.org This behavior arises from the strong correlations between localized f-electrons and itinerant conduction electrons. These materials are typically compounds containing lanthanide or actinide elements, such as cerium, ytterbium, or uranium. wikipedia.orgcuvillier.deiphy.ac.cn Given that thorium is an actinide, a compound like Re₂Th would be a prime candidate for exhibiting heavy-fermion physics.

The ground state of heavy-fermion materials is often delicately balanced between magnetism and superconductivity. aip.orgiphy.ac.cn Many heavy-fermion compounds become superconductors at low temperatures, and this superconductivity is almost always unconventional, meaning it cannot be described by the standard BCS theory. wikipedia.org Characteristic examples include CeCu₂Si₂, UBe₁₃, and UPt₃. wikipedia.org

The properties of these systems are highly sensitive to external parameters. Impurity doping, where one element is substituted for another, is a key experimental technique used to probe and manipulate the electronic ground state. By introducing disorder or changing the electron count, researchers can tune the competition between magnetic order and the heavy-fermion state, potentially inducing a quantum phase transition and the emergence of unconventional superconductivity. iphy.ac.cn

Heavy-Fermion SuperconductorCritical Temperature (T_c)Key Feature
CeCu₂Si₂ ~0.6 KFirst discovered heavy-fermion superconductor.
UBe₁₃ ~0.9 KActinide-based, exhibits unconventional properties.
UPt₃ ~0.5 KShows multiple superconducting phases.
CeSiI N/A (magnetic)A rare van der Waals heavy-fermion material. arxiv.org

Pressure-Induced Superconductivity Studies

The application of high pressure is a powerful, "clean" method for tuning the electronic properties of materials without introducing the disorder associated with chemical doping. In the study of superconductivity, pressure can dramatically alter interatomic distances, modify electronic band structures, and induce or suppress superconducting phases.

Thorium-based compounds are particularly responsive to pressure. As mentioned, thorium hydrides (ThH₉ and ThH₁₀) transform into record-breaking high-temperature superconductors under pressures exceeding 85 GPa. arxiv.orguspex-team.orgarxiv.org These discoveries have invigorated the search for other high-T_c hydrides. Even elemental thorium's superconductivity is affected by pressure; its critical temperature decreases as pressure is applied, indicating a change in its electronic or phononic properties. researchgate.net

In other actinide-based heavy-fermion superconductors, pressure has been shown to reveal complex phase diagrams. For instance, in UTe₂, applying pressure can lead to the splitting of the superconducting transition, indicating the presence of multiple distinct superconducting phases. This highlights how pressure can be used to navigate the intricate energy landscapes of strongly correlated electron systems and uncover new quantum states of matter.

Time-Reversal Symmetry Breaking in Related Rhenium Superconductors

One of the most fascinating phenomena observed in certain superconductors is the breaking of time-reversal symmetry (TRS). In a typical superconductor, the laws of physics would be the same if time were run backward. However, in a TRS-breaking state, the material spontaneously develops weak internal magnetic fields as it enters the superconducting phase. warwick.ac.uk This is a hallmark of an unconventional superconducting state, often implying a complex order parameter that may involve a mixture of spin-singlet and spin-triplet Cooper pairing. aps.org

Remarkably, this phenomenon is a recurring feature in rhenium-based superconductors. frontiersin.orgarxiv.org While TRS breaking is anticipated in some strongly correlated heavy-fermion materials, its appearance in otherwise seemingly conventional, weakly-correlated rhenium compounds has sparked significant research interest. warwick.ac.uk The presence and even the amount of rhenium in an alloy appear to be key factors for the emergence of this exotic state. frontiersin.orgarxiv.org

The primary experimental technique for detecting the subtle internal magnetic fields associated with TRS breaking is muon spin relaxation (µSR). warwick.ac.ukfrontiersin.orgarxiv.org Studies using this method have provided strong evidence for intrinsic TRS breaking in elemental rhenium and several of its intermetallic compounds. aps.orgfrontiersin.org Theoretical work has proposed novel mechanisms for this behavior, linking it to the specific details of the crystal structure and relativistic spin-orbit coupling effects, even in systems that possess a center of inversion. kent.ac.uk The prevalence of TRS breaking in Re-based materials strongly suggests that a compound like Re₂Th would be a compelling system in which to search for this signature of unconventional superconductivity.

Future Directions and Emerging Research Areas

Computational-Guided Discovery and Design of Novel Rhenium-Thorium Compounds

Computational materials science has become an indispensable tool for accelerating the discovery and design of new materials. In the context of the rhenium-thorium system, ab initio calculations and materials informatics are at the forefront of predicting novel, stable compounds beyond the known ThRe2 phase.

Databases like the Materials Project utilize high-throughput density functional theory (DFT) calculations to predict the properties of vast numbers of compounds. For ThRe2, these calculations have provided valuable data on its hexagonal crystal structure, lattice parameters, and elastic properties before extensive experimental synthesis may have been carried out. materialsproject.org This computational pre-screening saves significant time and resources by identifying promising candidates for synthesis.

Future research will expand on this by:

Exploring the entire Re-Th phase diagram: Systematically computing the formation energies of various Re-Th stoichiometries to predict new thermodynamically stable or metastable intermetallic compounds.

Designing for specific properties: Using computational models to tailor electronic, magnetic, and mechanical properties. For instance, calculations can predict how doping or strain might alter the electronic band structure or enhance hardness, guiding experimental efforts toward materials with desired functionalities. acs.orgacs.org

Validating Experimental Data: Quantum chemical calculations are crucial for interpreting experimental results. In recent studies on molecular complexes containing a thorium-rhenium bond, computational modeling was used to analyze the nature of the metal-metal bond, comparing it to analogous uranium complexes and assigning vibrational frequencies observed in Raman spectroscopy. mdpi.com

Detailed research findings from computational studies on ThRe2 show a hexagonal crystal structure with space group P6_3/mmc (194). materialsproject.org The calculated total magnetic moment for the unit cell is 0.000 μB, indicating a non-magnetic ground state. materialsproject.org

Table 1: Calculated Properties of ThRe2

PropertyValueReference
Crystal SystemHexagonal materialsproject.org
Space GroupP6_3/mmc (194) materialsproject.org
Lattice Parameters (a, c)5.413 Å, 9.429 Å materialsproject.org
Calculated Magnetic Moment0.000 μB materialsproject.org

Advanced Fabrication Techniques for Tailored Rhenium-Thorium Architectures

The translation of computationally designed materials into tangible products relies on sophisticated fabrication techniques. Rhenium's very high melting point and excellent high-temperature strength make it a valuable but challenging material to work with. nasa.govresearchgate.net Research into advanced fabrication methods is critical for creating Re-Th components with precisely controlled structures and properties.

Emerging research areas in fabrication include:

Near-Net-Shape Forming: Techniques like electrochemical forming (EL-Form) and powder metallurgy are being investigated to produce complex components to near-final dimensions, minimizing costly and difficult machining of these hard materials. nasa.govresearchgate.net These methods could be adapted to create Re-Th alloy parts for high-temperature applications.

Chemical Vapor Deposition (CVD): CVD has been successfully used to create pure rhenium and iridium/rhenium components for aerospace applications, such as rocket thrust chambers. tms.org This technique offers a pathway to deposit thin films or coatings of ThRe2 or other Re-Th alloys onto substrates, potentially imparting enhanced wear resistance or high-temperature stability.

Additive Manufacturing (3D Printing): While still in early stages for refractory metals like rhenium, techniques such as selective laser melting (SLM) or electron beam melting (EBM) hold immense promise. Developing parameters for 3D printing Re-Th alloys could enable the creation of components with unprecedented geometric complexity and tailored microstructures.

Spark Plasma Sintering (SPS): This technique allows for the rapid consolidation of powders at lower temperatures and shorter times than conventional methods, which can help in producing dense Re-Th materials while limiting grain growth, thus retaining fine-grained microstructures and potentially enhanced mechanical properties. researchgate.net

These advanced methods will allow for the fabrication of tailored Re-Th architectures, from protective coatings to intricate, load-bearing components for extreme environments.

Exploration of Quantum Phenomena in Rhenium-Thorium Systems

The interplay between the spatially extended 5f electrons of thorium and the 5d electrons of rhenium gives rise to a landscape ripe for the discovery of emergent quantum phenomena. mdpi.comroyalsocietypublishing.org The strong spin-orbit coupling inherent in these heavy elements can lead to complex electronic and magnetic states not observed in lighter element systems.

Future research will likely focus on:

Unconventional Superconductivity: The search for new superconducting materials is a major driver of condensed matter physics. Some molybdenum-rhenium alloys are known superconductors, and the unique electronic structure of Re-Th compounds makes them intriguing candidates for unconventional superconductivity, possibly mediated by strong electronic correlations or spin fluctuations. wikipedia.org

Complex Magnetism: While initial calculations suggest ThRe2 is non-magnetic, other stoichiometries or doped versions of Re-Th compounds could exhibit complex magnetic ordering, including frustration or non-collinear spin textures, driven by the competing interactions and strong spin-orbit coupling. materialsproject.org

Topological Materials: The field of topological materials, which host protected surface states, is a key area of modern physics. The strong spin-orbit coupling in the Re-Th system could be engineered, through composition and structure, to create topological insulators, semimetals, or other exotic quantum states.

Nature of Chemical Bonding: Probing the fundamental nature of the thorium-rhenium bond itself is a key research area. Recent work on molecular complexes has shown that the Th-Re bond has a more ionic character compared to the more covalent bond in analogous uranium-rhenium complexes. mdpi.com This difference highlights the subtle but significant quantum mechanical effects of the actinide contraction and electron configuration on chemical bonding. mdpi.com

Interdisciplinary Research Integrating Synthesis, Characterization, and Theory

Addressing the complexities of rhenium-thorium systems necessitates a deeply integrated, interdisciplinary approach. The path from predicting a new material to understanding its properties and fabricating a device requires constant feedback between different scientific disciplines.

A model for future research is exemplified by recent studies on molecular Th-Re complexes, which successfully integrated:

Synthesis: Chemists devised specific organometallic routes, such as an alkane elimination strategy, to create the first structurally authenticated molecular complex with a direct thorium-rhenium bond. mdpi.com

Theory: Quantum chemical calculations were performed to corroborate the experimental findings. mdpi.com These calculations helped assign the observed spectroscopic features, analyze the electronic structure, and quantify the nature and strength of the metal-metal bond, providing insights that are inaccessible through experiment alone. mdpi.com

This synergistic cycle—where theory guides synthesis, characterization validates the outcome, and the results refine the theoretical model—is the most effective strategy for advancing the field. By combining the expertise of computational scientists, synthetic chemists, materials scientists, and physicists, the research community can systematically explore the vast potential of the rhenium-thorium system and accelerate the discovery of next-generation materials.

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